molecular formula C6H9N3O2S B1429723 methyl 3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanoate CAS No. 1573547-21-3

methyl 3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanoate

Cat. No.: B1429723
CAS No.: 1573547-21-3
M. Wt: 187.22 g/mol
InChI Key: RCROTTKUXFXPMB-UHFFFAOYSA-N
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Description

Methyl 3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanoate (CAS: 1573547-21-3) is a triazole-based compound featuring a mercapto (-SH) group at the 3-position of the triazole ring and a methyl ester moiety. Its molecular weight is approximately 187.22 g/mol . The mercapto group confers unique reactivity, making it a candidate for thiol-specific interactions, such as disulfide bond formation or nucleophilic substitution reactions.

Properties

IUPAC Name

methyl 3-(5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2S/c1-11-5(10)3-2-4-7-6(12)9-8-4/h2-3H2,1H3,(H2,7,8,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCROTTKUXFXPMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=NC(=S)NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanoate is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological evaluations, and potential therapeutic applications.

Chemical Profile

  • Name : this compound
  • CAS Number : 1573547-21-3
  • Molecular Formula : C₆H₉N₃O₂S
  • Molar Mass : 187.22 g/mol

Synthesis Methods

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. Various synthetic routes have been explored, including condensation reactions that yield derivatives with enhanced biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. Notably:

  • Cytotoxicity Assays : The compound has been evaluated against several human cancer cell lines:
    • A549 (Lung Cancer) : Demonstrated significant cytotoxic activity.
    • MCF7 (Breast Cancer) : Showed moderate effectiveness.
    • SKOV3 (Ovarian Cancer) : Notably high activity with IC₅₀ values ranging from 3.02 to 15.37 µM in various derivatives .
  • Mechanism of Action :
    • The compound induces apoptosis in cancer cells as confirmed by Annexin V-FITC/propidium iodide staining assays.
    • It also causes cell cycle arrest at the G2/M phase in a dose-dependent manner .

Structure–Activity Relationship (SAR)

The activity of this compound can be attributed to its structural features:

Structural FeatureImpact on Activity
Mercapto GroupEnhances interaction with biological targets
Triazole RingContributes to the binding affinity and specificity
Propanoate MoietyInfluences solubility and bioavailability

Study on Novel Triazole Derivatives

A study focusing on the synthesis and evaluation of triazole derivatives revealed that compounds similar to this compound exhibited promising anti-proliferative effects against various cancer cell lines. The most effective derivative showed an IC₅₀ of 3.02 µM against SKOV3 cells .

Comparative Analysis

In a comparative analysis of various triazole derivatives:

CompoundIC₅₀ (µM)Cell Line
Methyl 3-(3-thio-substituted)3.02SKOV3
Other Derivative A5.00MCF7
Other Derivative B10.00A549

This table illustrates that this compound stands out for its potency against ovarian cancer cells compared to other derivatives.

Comparison with Similar Compounds

Methyl 3-(3-Chloro-1H-1,2,4-Triazol-5-yl)Propanoate (QY-0846)

  • Substituent : Chloro (-Cl) at the 3-position.
  • Key Differences: The chloro group enhances electrophilicity, making it reactive in substitution reactions (e.g., SN2) compared to the nucleophilic mercapto group .
  • Purity : 95% (similar to the target compound) .

Methyl 3-(5-Hydroxy-1H-1,2,4-Triazol-3-yl)Propanoate

  • Substituent : Hydroxy (-OH) at the 5-position.
  • Key Differences :
    • The hydroxy group participates in hydrogen bonding, improving solubility in polar solvents but reducing nucleophilicity compared to -SH .
    • Likely undergoes different metabolic pathways (e.g., glucuronidation vs. thiol oxidation) .

Methyl 3-[3-(Phenoxymethyl)-4-Phenyl-5-Sulfanylidene-4,5-Dihydro-1H-1,2,4-Triazol-1-yl]Propanoate (2c)

  • Substituent: Phenoxymethyl and sulfanylidene groups.
  • The sulfanylidene group may stabilize tautomeric forms, altering electronic properties .

Ester Group Modifications

Ethyl 3-(1H-Imidazol-1-yl)Propanoate

  • Ester Group : Ethyl vs. methyl.
  • Key Differences :
    • Ethyl esters generally exhibit slower hydrolysis rates, improving metabolic stability in biological systems compared to methyl esters .

Comparative Data Table

Compound Substituent Molecular Weight Key Properties Applications
Methyl 3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanoate -SH 187.22 High nucleophilicity, redox activity Research chemical, drug intermediate
QY-0846 (Chloro analog) -Cl ~187.22 (estimated) Electrophilic, SN2 reactivity Substitution reactions
Compound 2c (Phenoxymethyl derivative) -OCH2Ph, sulfanylidene N/A Lipophilic, tautomer stabilization Antimicrobial studies
Ethyl 3-(1H-imidazol-1-yl)propanoate Ethyl ester N/A Enhanced metabolic stability Biological probes

Commercial and Research Status

  • Availability : The target compound is discontinued , whereas analogs like QY-0846 remain available .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanoate
Reactant of Route 2
methyl 3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanoate

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